molecular formula C25H27N5O5 B2775353 2-((4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methyl)quinazolin-4(3H)-one oxalate CAS No. 1351633-57-2

2-((4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methyl)quinazolin-4(3H)-one oxalate

Cat. No. B2775353
CAS RN: 1351633-57-2
M. Wt: 477.521
InChI Key: DBFOIEMMXIUNLU-UHFFFAOYSA-N
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Description

The compound contains several key structural components, including a benzimidazole ring, a piperidine ring, and a quinazolinone group. Benzimidazole is a bicyclic compound consisting of the fusion of benzene and imidazole . Piperidine is a heterocyclic organic compound with the molecular formula (CH2)5NH . Quinazolinone is a heterocyclic compound with a bicyclic structure made up of two fused six-membered rings, one of which is a benzene ring and the other is a nitrogen-containing pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzimidazole and piperidine rings are likely to contribute to the rigidity of the molecule, while the quinazolinone group could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For instance, the benzimidazole ring might undergo reactions typical of aromatic heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of multiple nitrogen atoms might make the compound a potential hydrogen bond donor and acceptor .

Scientific Research Applications

Antibacterial and Antifungal Activity

Benzimidazole and quinazolinone derivatives, similar in structure to the compound , have been synthesized and shown to exhibit significant antibacterial and antifungal activities. These compounds were synthesized through reactions involving catalytic amounts of piperidine, indicating a potential application in developing new antimicrobial agents (Anisetti & Reddy, 2012).

Luminescence and OLED Application

Research into the luminescence behavior of quinazoline derivatives has identified them as potential candidates for organic light-emitting diode (OLED) applications. However, studies also observed rapid device degradation under electrical current, which poses a challenge for their practical application (Pandey et al., 2017).

Eco-Friendly Synthesis

Quinazolin-4(3H)-ones have been synthesized using eco-friendly methods, such as ionic liquids acting as solvents and activators. This represents an environmentally benign approach, highlighting the potential for green chemistry in synthesizing complex organic compounds (Pittala et al., 2017).

Mechanistic Insights

The synthesis of benzimidazoquinazolin-1(1H)-ones through ultrasound-assisted reactions has provided novel mechanistic insights. This includes understanding reaction intermediates and pathways, which could inform future synthetic strategies for related compounds (Chen et al., 2016).

Insecticidal Efficacy

Bis quinazolinone derivatives have been explored for their insecticidal properties, offering a route to new pesticides. This application demonstrates the diverse potential uses of quinazolinone derivatives beyond their biological activity in medical contexts (El-Shahawi et al., 2016).

Future Directions

The future research directions would likely depend on the intended use or biological activity of this compound. Given the presence of a benzimidazole ring, which is a common feature in many biologically active compounds , potential areas of interest could include medicinal chemistry and drug discovery.

Mechanism of Action

properties

IUPAC Name

2-[[4-[(2-methylbenzimidazol-1-yl)methyl]piperidin-1-yl]methyl]-3H-quinazolin-4-one;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O.C2H2O4/c1-16-24-20-8-4-5-9-21(20)28(16)14-17-10-12-27(13-11-17)15-22-25-19-7-3-2-6-18(19)23(29)26-22;3-1(4)2(5)6/h2-9,17H,10-15H2,1H3,(H,25,26,29);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFOIEMMXIUNLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3CCN(CC3)CC4=NC5=CC=CC=C5C(=O)N4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methyl)quinazolin-4(3H)-one oxalate

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